![molecular formula C16H10F2N2O4 B2978161 3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one CAS No. 320420-45-9](/img/structure/B2978161.png)
3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
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Description
3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, commonly referred to as DFNBF, is a heterocyclic compound that has been the focus of numerous scientific studies. It is a synthetic compound that has been used in a variety of applications, including as an inhibitor of protein kinases, an inhibitor of histone deacetylases, and a potential anti-cancer agent. DFNBF has also been used in a variety of laboratory experiments to study its properties and mechanisms of action.
Scientific Research Applications
Photochromic Properties
Research into derivatives related to 3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has explored their photochromic properties, particularly in the context of photochemistry and photobiology. Studies have synthesized derivatives with various substituents to examine their photoreactivities, quantum yields, and conversions in photostationary states. These investigations provide insights into the potential use of such compounds in photochromic applications (Yamaguchi et al., 2008).
Synthesis and Catalytic Applications
Efforts have been made to synthesize 2-(polyfluoroaryl)benzofurans through copper(I)-catalyzed reactions, showcasing an efficient route for producing these compounds. The research highlights the involvement of a copper-catalyzed intramolecular C-O bond formation and a C-H activation, suggesting applications in the synthesis of complex organic molecules (Ye et al., 2012).
Arenofurans Synthesis
Arenofurans, including benzofuran derivatives, possess a wide range of biological activities and potential applications in advanced materials. Research has focused on developing simplified and cost-effective synthesis methods for benzofuran and naphthofuran derivatives, utilizing indium triflate as a catalyst for one-pot condensation reactions. This method underscores the significance of benzofuran compounds in pharmaceuticals and materials science (Kundu et al., 2011).
Molecular Docking and Biological Activities
The structural, electronic, and vibrational properties of benzofuran-carboxylic acids derivatives have been studied through DFT calculations, molecular docking, and vibrational spectroscopy. These studies aim to elucidate the reactivity, nonlinear optical properties, and biological activities of benzofuran derivatives, providing a basis for the development of new therapeutic agents (Sagaama et al., 2020).
Antiproliferative Activities
The synthesis and chemical-physical characterization of 4-nitrophenyl-functionalized benzofuran and benzodifuran compounds have been explored for their antiproliferative activities on tumor cells. These studies offer insights into the potential therapeutic applications of benzofuran derivatives, particularly in cancer treatment (Carella et al., 2019).
properties
IUPAC Name |
3-[(E)-2-(2,4-difluoroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O4/c17-9-5-6-13(12(18)7-9)19-8-14(20(22)23)15-10-3-1-2-4-11(10)16(21)24-15/h1-8,15,19H/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXUTLXEJBWWDG-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=C(C=C(C=C3)F)F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one |
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